molecular formula C14H10N2O2 B14263212 Methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate CAS No. 174475-38-8

Methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate

Katalognummer: B14263212
CAS-Nummer: 174475-38-8
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: PJFPVGFPENNCND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring attached to a cyano group and an ester group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate typically involves the reaction of quinoline derivatives with cyanoacetic acid and methyl acrylate. One common method is the Knoevenagel condensation reaction, where quinoline-3-carbaldehyde reacts with cyanoacetic acid in the presence of a base such as piperidine, followed by esterification with methanol to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of aminoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, affecting DNA replication and transcription. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins, thereby inhibiting their activity. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: Similar structure but with a pyridine ring instead of a quinoline ring.

    Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate: Similar structure but with a fluorophenyl group instead of a quinoline ring.

Uniqueness

Methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate is unique due to the presence of the quinoline ring, which imparts distinct biological activities and chemical reactivity. The combination of the cyano group and the ester group further enhances its versatility in various chemical reactions and applications.

Eigenschaften

174475-38-8

Molekularformel

C14H10N2O2

Molekulargewicht

238.24 g/mol

IUPAC-Name

methyl 2-cyano-3-quinolin-3-ylprop-2-enoate

InChI

InChI=1S/C14H10N2O2/c1-18-14(17)12(8-15)7-10-6-11-4-2-3-5-13(11)16-9-10/h2-7,9H,1H3

InChI-Schlüssel

PJFPVGFPENNCND-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=CC1=CC2=CC=CC=C2N=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.